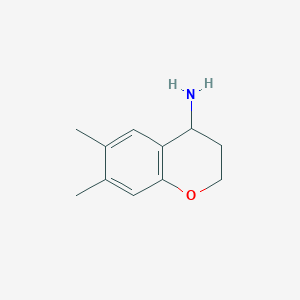

6,7-Dimethylchroman-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h5-6,10H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBGQZIBZYVANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OCCC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 6,7-Dimethylchroman-4-amine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of a plausible synthetic route for 6,7-Dimethylchroman-4-amine, a substituted chroman derivative with potential applications in drug discovery and development. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[1][2] This guide details the necessary experimental protocols, presents key data in a structured format, and visualizes the synthetic workflow and a relevant biological pathway.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a two-step process, commencing with the formation of the key intermediate, 6,7-Dimethylchroman-4-one, followed by a reductive amination to yield the target primary amine.

Step 1: Synthesis of 6,7-Dimethylchroman-4-one

The synthesis of the chroman-4-one core can be achieved through the reaction of 3,4-dimethylphenol with acrylic acid, followed by an intramolecular Friedel-Crafts acylation catalyzed by polyphosphoric acid (PPA). This method is a common and effective way to construct the chroman-4-one ring system.

Step 2: Reductive Amination of 6,7-Dimethylchroman-4-one

The conversion of the ketone in 6,7-Dimethylchroman-4-one to the desired primary amine is accomplished via reductive amination.[3][4] This one-pot reaction involves the in-situ formation of an imine intermediate from the ketone and an ammonia source (ammonium acetate), which is then reduced by a selective reducing agent such as sodium cyanoborohydride.[5]

Experimental Protocols

Step 1: Synthesis of 6,7-Dimethylchroman-4-one

Materials:

-

3,4-Dimethylphenol

-

Acrylic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Michael Addition: In a round-bottom flask, 3,4-dimethylphenol (1.0 eq) is dissolved in a minimal amount of a suitable solvent. Acrylic acid (1.1 eq) is added, and the mixture is heated under reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield crude 3-(3,4-dimethylphenoxy)propanoic acid.

-

Intramolecular Cyclization: The crude 3-(3,4-dimethylphenoxy)propanoic acid is added portion-wise to polyphosphoric acid (PPA) (10 eq by weight) at 80-100°C with vigorous stirring. The reaction mixture is maintained at this temperature for 1-2 hours, with the progress monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the crude product. The crude 6,7-Dimethylchroman-4-one is purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.

Step 2: Synthesis of this compound

Materials:

-

6,7-Dimethylchroman-4-one

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a solution of 6,7-Dimethylchroman-4-one (1.0 eq) in methanol, ammonium acetate (10 eq) is added. The mixture is stirred at room temperature for 30 minutes.

-

Reduction: Sodium cyanoborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the methanol is removed under reduced pressure. The residue is taken up in dichloromethane and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude this compound can be further purified by column chromatography or by preparation of its hydrochloride salt.

Data Presentation

Table 1: Summary of Compounds and Estimated Yields

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) | Estimated Yield (%) |

| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | Solid | - |

| 3-(3,4-Dimethylphenoxy)propanoic acid | C₁₁H₁₄O₃ | 194.23 | Solid | 85-95 |

| 6,7-Dimethylchroman-4-one | C₁₁H₁₂O₂ | 176.21 | Solid | 60-70 |

| This compound | C₁₁H₁₅NO | 177.24 | Oil/Solid | 50-65 |

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.0-6.8 | Ar-H |

| 4.2-4.0 | -CH(NH₂)- |

| 2.8-2.6 | -CH₂- (ring) |

| 2.2-2.0 | Ar-CH₃ |

| 1.8-1.6 | -NH₂ |

Note: Predicted chemical shifts are based on analogous structures and may vary from experimental values.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: A representative kinase signaling pathway potentially modulated by a chroman derivative.

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for this compound. The described two-step synthesis, involving the formation of a chroman-4-one intermediate followed by reductive amination, utilizes well-established chemical transformations. The chroman-4-amine scaffold represents a valuable pharmacophore, and the synthesis of novel derivatives such as this compound provides opportunities for the exploration of new therapeutic agents. Further studies to confirm the biological activity of this compound are warranted and could lead to the development of new drug candidates.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

Technical Guide: Properties and Potential of the 6,7-Dimethylchroman-4-amine Scaffold

Disclaimer: Information regarding the specific chemical entity "6,7-Dimethylchroman-4-amine" is not available in publicly accessible scientific literature and chemical databases as of the last update. This guide has been constructed based on data from structurally related chroman-4-amine analogs to provide a predictive overview for research and drug development professionals. The properties and methodologies described herein are extrapolated from these related compounds and should be considered as a reference framework for the investigation of this compound, should it be synthesized.

Introduction to the Chroman-4-amine Scaffold

The chroman-4-amine framework is a key heterocyclic structure present in a variety of biologically active compounds. Chromanones and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The introduction of an amine group at the 4-position, along with substitutions on the aromatic ring such as dimethyl groups at the 6 and 7 positions, is anticipated to modulate the molecule's physicochemical properties and biological target interactions. This guide provides an in-depth look at the extrapolated properties, potential synthesis routes, and possible pharmacological relevance of this compound based on its analogs.

Physicochemical Properties of Related Chroman-4-amine Analogs

Quantitative data for known, structurally similar chroman-4-amines are summarized below to provide an estimated profile for this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | CAS Number | Reference |

| 7-Methylchroman-4-amine | C10H13NO | 163.22 | 95.0% | 742679-35-2 | [1] |

| (S)-6-Methylchroman-4-amine | C10H13NO | 163.22 | Not Specified | 1018978-88-5 | [2] |

| (R)-7,8-Dimethylchroman-4-amine | C11H15NO | 177.246994 | 95% | 760945-64-0 | [3][4] |

| (S)-6,8-Dimethylchroman-4-amine | Not Specified | Not Specified | Not Specified | 1213337-91-7 | [5] |

Potential Synthesis and Experimental Protocols

The synthesis of this compound would likely follow a multi-step pathway, beginning with a substituted phenol and culminating in the formation of the chiral amine. A plausible synthetic approach is reductive amination of the corresponding 6,7-Dimethylchroman-4-one.

Generalized Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on common methods for the synthesis of amines from ketones.

Materials:

-

6,7-Dimethylchroman-4-one

-

Ammonia or an ammonium salt (e.g., ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol, ethanol, or THF)

-

Acid for salt formation (e.g., HCl in ether)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve 6,7-Dimethylchroman-4-one and an excess of the ammonium salt in the anhydrous solvent under an inert atmosphere.

-

Add the reducing agent portion-wise at room temperature. For catalytic hydrogenation, the reaction would be performed under a hydrogen atmosphere in the presence of a catalyst like Palladium on carbon.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding water or a suitable buffer.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

For salt formation, dissolve the purified amine in a suitable solvent and add a solution of the acid to precipitate the amine salt.

Potential Pharmacological Relevance and Signaling Pathways

Derivatives of the chroman scaffold have been investigated for a range of biological activities. For instance, 6,7-Dihydroxy-3-chromanamine has been synthesized and evaluated for its dopaminergic activity.[6] It is plausible that this compound could interact with various biological targets, including G-protein coupled receptors (GPCRs) or ion channels, common targets for amine-containing compounds.

Hypothetical Signaling Pathway Interaction

Based on the known pharmacology of related amine compounds, a hypothetical interaction with a generic GPCR signaling pathway is depicted below. This illustrates a potential mechanism of action where the compound could act as a ligand, initiating a downstream signaling cascade.

Conclusion

While direct experimental data for this compound is currently unavailable, this guide provides a foundational understanding based on structurally related analogs. The chroman-4-amine scaffold represents a promising area for further research and drug development. The provided information on potential physicochemical properties, synthesis methodologies, and pharmacological pathways can serve as a valuable starting point for researchers and scientists interested in exploring this novel compound. Future experimental work is necessary to validate these predictions and fully characterize the properties and biological activities of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. (S)-6-methylchroman-4-amine | C10H13NO | CID 42220738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. (R)-7,8-Dimethylchroman-4-amine | C11H15NO | CID 42220758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1213337-91-7|(S)-6,8-dimethylchroman-4-amine|BLD Pharm [bldpharm.com]

- 6. 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential Mechanism of Action of 6,7-Dimethylchroman-4-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the potential mechanism of action of 6,7-Dimethylchroman-4-amine, a novel chroman derivative. While direct experimental data on this specific compound is not yet publicly available, this document synthesizes current knowledge of the broader class of chroman-4-amines and related chromanone derivatives to build a scientifically grounded hypothesis of its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, known to be a versatile backbone for a wide range of biologically active compounds. Derivatives of the chroman-4-one and chroman-4-amine families have demonstrated significant potential in various therapeutic areas, most notably in the context of neurodegenerative diseases.

Core Hypothesis: Monoamine Oxidase B Inhibition

Based on extensive research into structurally related compounds, the primary hypothesized mechanism of action for this compound is the inhibition of monoamine oxidase B (MAO-B).[1][2][3][4] MAO-B is a key enzyme responsible for the degradation of neurotransmitters, particularly dopamine, in the brain. Its inhibition can lead to increased dopamine levels, a strategy employed in the management of Parkinson's disease.[1]

Signaling Pathway

The inhibition of MAO-B by this compound is anticipated to modulate neuronal signaling pathways by preventing the breakdown of monoamine neurotransmitters. This leads to their increased availability in the synaptic cleft, thereby enhancing downstream signaling.

Secondary and Ancillary Mechanisms

Beyond MAO-B inhibition, the chroman scaffold has been associated with other biological activities that may contribute to the overall pharmacological profile of this compound.

-

Butyrylcholinesterase (BuChE) Inhibition: Certain gem-dimethylchroman-4-amine derivatives have shown inhibitory activity against BuChE, an enzyme implicated in the progression of Alzheimer's disease.[2]

-

Sirtuin 2 (SIRT2) Inhibition: Substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, an enzyme involved in cellular processes related to aging and neurodegeneration.[5][6]

-

Antioxidant and Anti-inflammatory Properties: The chromanone core is known to be associated with antioxidant and anti-inflammatory effects, which could provide neuroprotective benefits.[7][8]

Quantitative Data on Related Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes the inhibitory activities of structurally related chroman derivatives against relevant targets. This data provides a benchmark for the potential potency of the target compound.

| Compound Class | Target | IC50 / Ki | Reference |

| C7-substituted chromanones | MAO-B | - | [2] |

| 6-[(3-bromobenzyl)oxy]chromones | MAO-B | 2.8 nM (IC50) | [4] |

| gem-dimethylchroman-4-ol | eqBuChE | 2.9 – 7.3 μM | [2] |

| gem-dimethylchroman-4-amine | eqBuChE | 7.6 – 67 μM | [2] |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 μM (IC50) | [6] |

Experimental Protocols

To investigate the hypothesized mechanism of action of this compound, the following experimental protocols are recommended.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of this compound against MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine for a fluorometric assay or radiolabeled tyramine for a radiometric assay.

-

Procedure:

-

The test compound is pre-incubated with the MAO enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

-

The reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 37°C.

-

The reaction is terminated by the addition of a stop solution (e.g., strong acid or base).

-

The product formation is quantified using a fluorometer or a scintillation counter.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Selectivity is determined by the ratio of IC50 (MAO-A) / IC50 (MAO-B).

Conclusion

While further direct experimental investigation is required, the existing body of evidence strongly suggests that this compound is a promising candidate for targeting neurodegenerative diseases, with a likely primary mechanism of action involving the inhibition of monoamine oxidase B. The information and protocols provided in this guide offer a solid foundation for researchers to initiate and advance the study of this and related chroman derivatives. The exploration of this chemical space holds significant potential for the development of novel and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure Elucidation of 6,7-Dimethylchroman-4-amine

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical data pertinent to the structure elucidation of this compound. Chroman motifs are significant scaffolds in medicinal chemistry, and a thorough understanding of their structural characterization is paramount for drug discovery and development. This document outlines a plausible synthetic pathway, detailed experimental protocols for key analytical techniques, and an exhaustive analysis of expected spectroscopic data. All quantitative data are summarized in tabular format for clarity and comparative ease. Logical and experimental workflows are visualized using Graphviz diagrams to further aid in comprehension.

Introduction

Chroman-4-amines are a class of heterocyclic compounds that serve as crucial intermediates and core structures in the synthesis of a wide range of biologically active molecules. Their rigid framework and functional group handles make them attractive scaffolds in medicinal chemistry. The precise determination of their structure is the foundational step for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents. This guide focuses on the systematic approach to confirming the chemical structure of this compound using modern spectroscopic techniques.

Proposed Synthetic Pathway

While numerous synthetic routes to chroman-4-ones exist, a common approach involves the cyclization of a substituted phenol.[1] The synthesis of this compound would likely begin with the corresponding 6,7-Dimethylchroman-4-one, which can be synthesized from 3,4-dimethylphenol. The final amine can be obtained via reductive amination.

Caption: Proposed synthesis workflow for this compound.

Structure Elucidation Workflow

The confirmation of the this compound structure relies on a synergistic application of multiple analytical techniques. The logical flow ensures that data from each method corroborates the others, leading to an unambiguous structural assignment.

Caption: Logical workflow for spectroscopic structure elucidation.

Spectroscopic Data Analysis

This section details the predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For an amine, the "Nitrogen Rule" is a key diagnostic tool, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2] Alkylamines also undergo a characteristic α-cleavage.[2]

Table 1: Predicted Mass Spectrometry Data

| m/z Value | Interpretation | Notes |

| 191 | [M]+• (Molecular Ion) | Corresponds to the molecular formula C₁₁H₁₅NO. The odd mass is consistent with the presence of one nitrogen atom. |

| 176 | [M-CH₃]+ | Loss of a methyl radical from one of the aromatic positions. |

| 148 | [M-C₂H₅N]+ | Result of α-cleavage, breaking the C4-C4a bond and losing the amine-containing fragment. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Primary amines are characterized by a pair of N-H stretching bands.[2]

Table 2: Predicted Infrared Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |

| 1600 - 1620 | C=C Stretch | Aromatic Ring |

| 1230 - 1270 | C-O Stretch | Aryl-Alkyl Ether |

| 1050 - 1150 | C-N Stretch | Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.01 | s | 1H | H-5 (Aromatic) |

| ~ 6.85 | s | 1H | H-8 (Aromatic) |

| ~ 4.20 | t | 1H | H-4 (CH-NH₂) |

| ~ 4.15 | m | 2H | H-2 (O-CH₂) |

| ~ 2.25 | s | 3H | C₇-CH₃ |

| ~ 2.21 | s | 3H | C₆-CH₃ |

| ~ 2.10 | m | 1H | H-3 (diastereotopic) |

| ~ 1.85 | m | 1H | H-3 (diastereotopic) |

| ~ 1.60 | br s | 2H | -NH₂ |

Note: The N-H signal is often broad and its chemical shift can vary with concentration and temperature. It can be confirmed by D₂O exchange, which causes the signal to disappear.[2]

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~ 152.0 | C | C-8a (Quaternary) | | ~ 137.5 | C | C-7 (Quaternary) | | ~ 130.2 | C | C-6 (Quaternary) | | ~ 128.5 | CH | C-5 (Aromatic) | | ~ 121.0 | C | C-4a (Quaternary) | | ~ 117.0 | CH | C-8 (Aromatic) | | ~ 65.0 | CH₂ | C-2 (O-CH₂) | | ~ 48.0 | CH | C-4 (CH-NH₂) | | ~ 35.0 | CH₂ | C-3 | | ~ 19.5 | CH₃ | C₇-CH₃ | | ~ 19.0 | CH₃ | C₆-CH₃ |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 5 µm).[3]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might be: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.[4]

-

Injection Volume: 5 µL.[4]

-

-

Mass Spectrometer Settings:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (corresponding to 400 MHz for ¹H).

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra to confirm proton-proton and proton-carbon connectivities, respectively.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of air.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Perform baseline correction and peak picking.

-

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. The predicted data presented in this guide, including molecular weight from MS, functional group information from IR, and the detailed C-H framework from NMR, provide a robust analytical blueprint. By following the detailed experimental protocols, researchers can confidently generate the necessary data to confirm the structure of this and related chroman derivatives, facilitating further research and development in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives [mdpi.com]

In-Depth Technical Guide: Potential Therapeutic Targets of 6,7-Dimethylchroman-4-amine

A comprehensive exploration of the pharmacological landscape, potential mechanisms of action, and prospective therapeutic applications for researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature available in the public domain lacks specific studies on the biological activity and therapeutic targets of 6,7-Dimethylchroman-4-amine. This guide, therefore, draws upon data from structurally related chroman and chromanamine analogs to infer potential therapeutic targets and mechanisms of action. The information presented herein is intended for research and informational purposes and should be validated through dedicated experimental investigation of this compound.

Core Structure and Rationale for Target Exploration

The this compound scaffold represents a unique chemical entity with potential for diverse pharmacological activities. The chroman core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. The addition of a 4-amine group and dimethyl substitutions on the benzene ring at positions 6 and 7 creates a molecule with specific stereochemical and electronic properties that could dictate its interaction with various biological targets.

The exploration of potential therapeutic targets for this molecule is guided by the known activities of analogous structures. Key areas of interest include the central nervous system (CNS), inflammatory pathways, and infectious diseases.

Potential Therapeutic Targets and Mechanisms of Action

Based on the pharmacology of related chromanamine derivatives, the following potential therapeutic targets and signaling pathways are proposed for this compound.

Dopaminergic System Modulation

Structurally similar compounds, such as 6,7-dihydroxy-3-chromanamine, have been investigated as oxygen isosteres of dopamine agonists. This suggests that this compound could potentially interact with dopamine receptors, specifically the D2 receptor subtype, which is a key target in the treatment of Parkinson's disease and certain psychiatric disorders.

Proposed Signaling Pathway:

Caption: Proposed Dopaminergic Signaling Pathway for this compound.

Anti-inflammatory Activity

The broader class of chroman-4-one derivatives has been associated with anti-inflammatory properties. While this compound is a chromanamine, the foundational chroman scaffold suggests a potential to modulate inflammatory pathways. This could involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokines.

Proposed Experimental Workflow for Screening:

Caption: Workflow for Anti-inflammatory Screening.

Antimicrobial Activity

Various substitutions on the chromanone scaffold have been shown to yield compounds with antibacterial and antifungal properties. The dimethyl and amine substitutions on this compound could confer antimicrobial activity. Potential mechanisms could involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data for a structurally related chromanamine analog to provide a preliminary indication of potential potency.

| Compound | Target | Assay | Value | Reference |

| 6,7-Dihydroxy-3-chromanamine | Dopamine Receptor | [3H]Spiperone Binding | IC50 = 7.5 µM | Foye, W. O. (1995). Principles of Medicinal Chemistry. |

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound, based on standard methodologies used for analogous compounds.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

[3H]Spiperone (radioligand).

-

Haloperidol (positive control).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation fluid and counter.

Procedure:

-

Prepare cell membranes from HEK293-D2R cells.

-

In a 96-well plate, add cell membranes, [3H]Spiperone (at a concentration near its Kd), and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of haloperidol.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for this compound.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

This compound (test compound).

-

Standard antibiotic (positive control, e.g., ciprofloxacin).

-

96-well microtiter plates.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The therapeutic potential of this compound remains to be elucidated through rigorous scientific investigation. The information presented in this guide, based on the activities of structurally related compounds, suggests that promising avenues of research include its effects on the dopaminergic system, its potential as an anti-inflammatory agent, and its possible antimicrobial properties.

Future research should focus on:

-

Synthesis and characterization of this compound.

-

In vitro screening against a broad panel of biological targets to identify primary and secondary pharmacology.

-

In vivo studies in relevant animal models to assess efficacy and safety.

By systematically exploring the pharmacology of this novel compound, the scientific community can unlock its potential for the development of new therapeutic agents.

6,7-Dimethylchroman-4-amine: A Technical Guide for Drug Development Professionals

Introduction

Chroman-4-amine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The rigid bicyclic core of the chroman scaffold, combined with the basicity of the amine functionality, provides a versatile platform for designing novel therapeutic agents. The substitution pattern on the aromatic ring, such as the dimethyl substitution at the 6- and 7-positions, is anticipated to modulate the physicochemical properties and biological activity of the parent molecule, potentially influencing its potency, selectivity, and pharmacokinetic profile. This document provides a comprehensive overview of the inferred chemical data, a proposed synthetic route, and potential biological activities of 6,7-Dimethylchroman-4-amine, aimed at researchers and professionals in drug discovery and development.

Chemical Data and Physicochemical Properties

While specific data for this compound is unavailable, the following table summarizes the predicted and known properties of the core chroman-4-amine scaffold and related dimethyl isomers. These values serve as an estimation and would require experimental verification.

| Property | Data for Related Compounds/Prediction | Source |

| CAS Number | Not available for 6,7-dimethyl isomer. | N/A |

| (R)-6,8-Dimethylchroman-4-amine: 1055956-96-1 | [1] | |

| (S)-6,8-dimethylchroman-4-amine: 1213337-91-7 | N/A | |

| (R)-7-methylchroman-4-amine: 1213179-04-4 | [2] | |

| chroman-7-amine: 50386-68-0 | [3] | |

| Molecular Formula | C₁₁H₁₅NO | N/A |

| Molecular Weight | 177.24 g/mol | [1] |

| Appearance | Likely a solid or oil at room temperature. | Inferred |

| Boiling Point | Predicted to be >250 °C. For (R)-7-methylchroman-4-amine: 261.8±40.0 °C. | [2] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred |

| pKa | The amine group is expected to have a pKa in the range of 8-10. | Inferred |

Proposed Synthesis

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 3,4-dimethylphenol. The key intermediate is the corresponding 6,7-Dimethylchroman-4-one, which can then be converted to the target amine via reductive amination.

Experimental Protocol: Synthesis of 6,7-Dimethylchroman-4-one

This protocol is adapted from general methods for the synthesis of chroman-4-ones.

Materials:

-

3,4-Dimethylphenol

-

Acrylonitrile

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Friedel-Crafts Acylation: To a stirred solution of 3,4-dimethylphenol in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride in portions at 0-5 °C.

-

Slowly add acrylonitrile to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude propionitrile intermediate.

-

Cyclization: The crude intermediate is then subjected to acidic hydrolysis (e.g., with concentrated HCl) followed by heating to induce intramolecular cyclization to form 6,7-Dimethylchroman-4-one.

-

The crude chromanone can be purified by column chromatography on silica gel.

Experimental Protocol: Reductive Amination of 6,7-Dimethylchroman-4-one

This protocol describes the conversion of the chromanone to the corresponding primary amine.

Materials:

-

6,7-Dimethylchroman-4-one

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

Procedure:

-

Dissolve 6,7-Dimethylchroman-4-one in methanol.

-

Add a solution of ammonium acetate or ammonia in methanol to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the intermediate imine.

-

Cool the mixture to 0 °C and slowly add sodium cyanoborohydride in portions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding water and acidify with dilute HCl.

-

Wash the aqueous layer with dichloromethane to remove any unreacted starting material.

-

Basify the aqueous layer with a NaOH solution to a pH of >10.

-

Extract the product, this compound, with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude amine can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been reported, the chroman-4-amine scaffold is present in a variety of biologically active molecules. Research on related compounds suggests potential activities in the following areas:

-

Antimicrobial and Antifungal Activity: Chromanone and thiochromanone derivatives have shown promising activity against various bacterial and fungal strains.[4][5] The mechanism of action is often attributed to the disruption of microbial cell membranes.[5]

-

Anticancer Activity: Certain substituted chromanones have exhibited cytotoxic effects against cancer cell lines.[6] The precise mechanisms are varied and depend on the substitution pattern.

-

Enzyme Inhibition: Substituted chroman-4-ones have been identified as inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases.[7]

Based on the known activities of related compounds, a potential signaling pathway that could be modulated by this compound is the MAPK/ERK pathway , which is often dysregulated in cancer.

Caption: Hypothetical inhibition of a receptor by this compound, leading to downregulation of the MAPK/ERK signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of this compound.

Caption: A generalized workflow for the synthesis and preliminary evaluation of this compound.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity with potential applications in drug discovery. Based on the chemistry and biological activities of related analogs, this compound is predicted to be synthetically accessible and may exhibit interesting pharmacological properties. The proposed synthetic route and workflows in this guide provide a foundational framework for researchers to initiate the synthesis and investigation of this novel chroman-4-amine derivative. Experimental validation of the predicted properties and biological activities is a crucial next step in elucidating the therapeutic potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. docbrown.info [docbrown.info]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Known Analogs of 6,7-Dimethylchroman-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known analogs of 6,7-Dimethylchroman-4-amine, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of neuroprotective agents.

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this compound are of particular interest due to their potential neuroprotective properties. This guide summarizes the available data on the synthesis and biological evaluation of related compounds, providing a foundation for the rational design of novel therapeutic agents.

Analogs of 6,7-Dimethylchroman-4-one: Precursors to 4-Amino Derivatives

While direct analogs of this compound are not extensively documented in the reviewed literature, a series of substituted chroman-4-one derivatives, the direct precursors, have been synthesized and evaluated as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related neurodegenerative diseases.[1][2] The structure-activity relationship (SAR) of these precursors provides valuable insights into the influence of substitutions on the chroman core.

Quantitative Data: SIRT2 Inhibition by Chroman-4-one Analogs

The inhibitory activities of various substituted 2-alkyl-chroman-4-ones against human SIRT2 are summarized in Table 1. This data highlights the impact of substituents at the 2, 6, and 8 positions on biological activity.

| Compound ID | R2 | R6 | R8 | % Inhibition at 100 µM | IC50 (µM) |

| 1a | n-pentyl | Cl | Br | 90 | 2.5 |

| 1b | n-pentyl | Br | Br | 92 | 1.5 |

| 1c | n-pentyl | Cl | Cl | 85 | 4.7 |

| 1d | n-pentyl | CH3 | CH3 | 17 | >100 |

| 1e | n-pentyl | H | Br | 78 | 15 |

| 1f | n-pentyl | H | Cl | 65 | 33 |

| 1g | n-pentyl | H | H | 25 | >100 |

| 1h | n-pentyl | OCH3 | H | 17 | >100 |

| 1i | n-pentyl | Cl | H | 60 | 45 |

| 1j | n-pentyl | F | F | 18 | >100 |

| 1k | n-propyl | Cl | Br | 76 | 10.6 |

| 1l | n-heptyl | Cl | Br | 57 | 53 |

| 1m | iso-propyl | Cl | Br | 45 | >100 |

| 1n | phenyl | Cl | Br | 33 | >100 |

| 1o | 2-naphthyl | Cl | Br | 28 | >100 |

| 1p | cyclohexyl | Cl | Br | 25 | >100 |

Data sourced from Fridén-Saxin et al. (2012).[1][2]

Synthesis of Chroman-4-amine Analogs

The synthesis of this compound analogs proceeds through a two-step sequence: the synthesis of the corresponding 6,7-dimethylchroman-4-one precursor, followed by reductive amination to introduce the 4-amino group.

Synthesis of Substituted Chroman-4-ones

A general and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a one-step, base-mediated aldol condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[2]

Experimental Protocol: General Procedure for the Synthesis of 2-Alkyl-chroman-4-ones [2]

-

A mixture of the appropriate 2′-hydroxyacetophenone (1.0 equiv), the corresponding aldehyde (1.2 equiv), and diisopropylamine (DIPA) (2.0 equiv) in absolute ethanol (2-3 mL) is prepared in a microwave vial.

-

The vial is sealed and subjected to microwave irradiation at 160-170 °C for 1 hour.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to afford the desired 2-alkyl-chroman-4-one.

Workflow for the Synthesis of Chroman-4-ones

Caption: Synthesis of 2-alkyl-chroman-4-ones.

Reductive Amination of Chroman-4-ones

The conversion of the chroman-4-one ketone to the corresponding 4-amine is typically achieved through reductive amination. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the amine. While a specific protocol for 6,7-dimethylchroman-4-one is not detailed in the searched literature, a general procedure can be adapted.

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of the 6,7-dimethylchroman-4-one (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added a reducing agent.

-

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). A mild acid catalyst, such as acetic acid, may be added to facilitate imine formation.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is quenched by the addition of water or a basic solution (e.g., saturated aqueous sodium bicarbonate).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography or crystallization to yield the desired this compound analog.

Logical Flow of Reductive Amination

Caption: Reductive amination of chroman-4-one.

Biological Activity and Mechanism of Action

While a comprehensive biological profile of a series of this compound analogs is not yet available, studies on related chroman derivatives suggest potential for neuroprotective activity.

Neuroprotective Effects and Quantitative Data

A study on N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), a structurally related chromene derivative, demonstrated significant neuroprotective effects against glutamate- and NMDA-induced excitotoxicity in primary cultured rat cortical cells.[3]

| Compound | Neuroprotective Activity against NMDA-induced toxicity (IC50) |

| BL-M | 16.95 µM |

| Memantine (positive control) | 3.32 µM |

Data sourced from a study on a related chromene derivative.[3]

Signaling Pathway: ERK-CREB

The neuroprotective effect of the chromene derivative BL-M was found to be mediated, at least in part, through the activation of the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) signaling pathway.[3] Activation of this pathway is known to play a crucial role in promoting neuronal survival and plasticity.

ERK-CREB Signaling Pathway

Caption: ERK-CREB signaling pathway.

Conclusion

This technical guide has summarized the current knowledge on analogs related to this compound. While direct structure-activity relationship studies on a series of these specific analogs are limited in the public domain, the information on their precursors and related chroman derivatives provides a strong foundation for future research. The synthetic methodologies are well-established, and the link to the neuroprotective ERK-CREB signaling pathway offers a clear direction for the biological evaluation of novel analogs. Further investigation into the synthesis and pharmacological characterization of a focused library of this compound derivatives is warranted to fully explore their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-Dimethylchroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 6,7-Dimethylchroman-4-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-stage synthetic route commencing with the synthesis of the key intermediate, 6,7-Dimethylchroman-4-one, from commercially available starting materials. This is followed by the reductive amination of the chromanone to yield the target primary amine. Detailed experimental procedures, tabulated data for key reactions, and a visual representation of the synthetic workflow are provided to ensure reproducibility and facilitate adoption in a laboratory setting.

Introduction

Chroman-4-amine derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of this compound makes it an attractive starting point for the development of novel therapeutic agents. This protocol details a reliable and scalable synthesis of this compound.

The synthesis is divided into two primary stages:

-

Synthesis of 6,7-Dimethylchroman-4-one: This intermediate is prepared from 3,4-dimethylphenol and acrylic acid via a Michael addition followed by an intramolecular Friedel-Crafts acylation.

-

Reductive Amination: The chromanone is converted to the corresponding primary amine using a one-pot reductive amination procedure with ammonium chloride and sodium cyanoborohydride.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 3-(3,4-dimethylphenoxy)propanoic acid

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 3,4-Dimethylphenol | 122.16 | 0.1 | 1.0 | 12.22 g |

| Acrylic Acid | 72.06 | 0.12 | 1.2 | 8.65 g (7.9 mL) |

| Triton B (40% in Methanol) | - | - | catalytic | ~1 mL |

| Toluene | - | - | - | 100 mL |

| Reaction Conditions | ||||

| Temperature | 110 °C (Reflux) | |||

| Time | 24 h | |||

| Work-up | ||||

| 1 M NaOH (aq) | As needed | |||

| 2 M HCl (aq) | As needed | |||

| Ethyl Acetate | As needed |

Table 2: Reagents and Conditions for the Synthesis of 6,7-Dimethylchroman-4-one

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 3-(3,4-dimethylphenoxy)propanoic acid | 194.23 | 0.05 | 1.0 | 9.71 g |

| Polyphosphoric Acid (PPA) | - | - | - | ~100 g |

| Reaction Conditions | ||||

| Temperature | 100 °C | |||

| Time | 1 h | |||

| Work-up | ||||

| Ice water | As needed | |||

| Diethyl Ether | As needed | |||

| Saturated NaHCO₃ (aq) | As needed | |||

| Brine | As needed |

Table 3: Reagents and Conditions for the Reductive Amination to this compound

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 6,7-Dimethylchroman-4-one | 176.21 | 0.03 | 1.0 | 5.29 g |

| Ammonium Chloride (NH₄Cl) | 53.49 | 0.3 | 10.0 | 16.05 g |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 0.045 | 1.5 | 2.83 g |

| Methanol (MeOH) | - | - | - | 150 mL |

| Reaction Conditions | ||||

| Temperature | Room Temperature | |||

| Time | 48 h | |||

| Work-up | ||||

| 1 M HCl (aq) | As needed | |||

| 2 M NaOH (aq) | As needed | |||

| Dichloromethane (CH₂Cl₂) | As needed |

Experimental Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 6,7-Dimethylchroman-4-one

Step 1.1: Synthesis of 3-(3,4-dimethylphenoxy)propanoic acid (Michael Addition)

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylphenol (12.22 g, 0.1 mol) and toluene (100 mL).

-

Stir the mixture until the phenol has completely dissolved.

-

Add acrylic acid (8.65 g, 0.12 mol) to the solution.

-

Add a catalytic amount of Triton B (40% in methanol, ~1 mL).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 1 M NaOH (aq) (3 x 50 mL).

-

Combine the aqueous layers and acidify to pH ~2 with 2 M HCl (aq).

-

Extract the resulting aqueous solution with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3,4-dimethylphenoxy)propanoic acid. The product can be purified further by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.

Step 1.2: Synthesis of 6,7-Dimethylchroman-4-one (Intramolecular Friedel-Crafts Acylation)

-

In a 250 mL round-bottom flask, place polyphosphoric acid (~100 g).

-

Heat the PPA to approximately 80 °C with mechanical stirring.

-

Slowly add the crude 3-(3,4-dimethylphenoxy)propanoic acid (9.71 g, 0.05 mol) to the hot PPA.

-

Increase the temperature to 100 °C and stir vigorously for 1 hour.

-

Carefully pour the hot reaction mixture onto crushed ice (~200 g) with stirring.

-

Allow the mixture to reach room temperature and then extract with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6,7-Dimethylchroman-4-one as a solid.

Stage 2: Synthesis of this compound (Reductive Amination)

-

To a 500 mL round-bottom flask, add 6,7-Dimethylchroman-4-one (5.29 g, 0.03 mol), ammonium chloride (16.05 g, 0.3 mol), and methanol (150 mL).

-

Stir the suspension at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (2.83 g, 0.045 mol) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2.

-

Stir for an additional 30 minutes.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue to pH ~10 with 2 M NaOH (aq).

-

Extract the aqueous layer with dichloromethane (4 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient, potentially with a small amount of triethylamine to prevent tailing) to yield this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acrylic acid is corrosive and has a pungent odor. Handle with care.

-

Polyphosphoric acid is corrosive and reacts exothermically with water. Handle with caution.

-

Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas. Avoid contact with acids.

-

All solvents are flammable. Keep away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Reductive Amination of 6,7-Dimethylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-amino-6,7-dimethylchroman derivatives via reductive amination of 6,7-dimethylchroman-4-one. Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.[1][2][3] This methodology is particularly valuable in medicinal chemistry for the synthesis of novel bioactive compounds. The protocols outlined below utilize sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, suitable for reactions involving ketones.[4][5][6][7][8] Application notes on the potential pharmacological relevance of the resulting aminochroman derivatives as modulators of the serotonin 5-HT7 receptor are also discussed.[9]

Introduction

Chroman-4-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[10] The introduction of an amino group at the 4-position of the chroman nucleus can lead to compounds with significant pharmacological properties. Reductive amination offers a direct and efficient route to synthesize these valuable molecules. The reaction proceeds by the nucleophilic attack of an amine on the carbonyl group of 6,7-dimethylchroman-4-one to form a hemiaminal, which then dehydrates to an intermediate iminium ion. This intermediate is subsequently reduced by a hydride source to yield the final amine product.

Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its mild nature and its selectivity for reducing the iminium ion in the presence of the starting ketone.[4][7][8] This allows for a one-pot reaction where the ketone, amine, and reducing agent are all present from the outset.[1]

Experimental Protocols

General Protocol for the Reductive Amination of 6,7-Dimethylchroman-4-one

This protocol describes a general procedure for the synthesis of N-substituted-4-amino-6,7-dimethylchromans.

Materials:

-

6,7-dimethylchroman-4-one

-

Primary or secondary amine (e.g., benzylamine, aniline, morpholine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[7]

-

Acetic acid (optional, as catalyst)[7]

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane (DCM) or Ethyl acetate for extraction

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6,7-dimethylchroman-4-one (1.0 mmol) in 1,2-dichloroethane (10 mL) is added the desired amine (1.1 mmol).

-

The mixture is stirred at room temperature for 20-30 minutes. For weakly basic amines, the addition of acetic acid (1.0 mmol) can be beneficial.[7]

-

Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 5 minutes.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

-

The mixture is stirred for 15 minutes, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6,7-dimethylchroman derivative.

Data Presentation

The following tables summarize expected quantitative data for the reductive amination of 6,7-dimethylchroman-4-one with various amines, based on typical yields for similar cyclic ketones.[4][11]

Table 1: Reaction Conditions and Yields for the Synthesis of 4-Amino-6,7-dimethylchroman Derivatives

| Entry | Amine | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | DCE | 12 | 85-95 |

| 2 | Aniline | DCE | 24 | 70-85 |

| 3 | Morpholine | THF | 18 | 80-90 |

| 4 | Cyclohexylamine | DCE | 16 | 88-96 |

Table 2: Stoichiometry of Reagents

| Reagent | Molar Equivalents |

| 6,7-Dimethylchroman-4-one | 1.0 |

| Amine | 1.05 - 1.1[11] |

| Sodium Triacetoxyborohydride | 1.4 - 1.6[8][11] |

| Acetic Acid (optional) | 1.0 - 2.0[8] |

Visualizations

Reaction Scheme and Mechanism

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciencemadness.org [sciencemadness.org]

Application Notes and Protocols for In Vitro Evaluation of 6,7-Dimethylchroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethylchroman-4-amine is a synthetic small molecule belonging to the chroman class of compounds. The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, monoamine oxidase (MAO) inhibition and acetylcholinesterase (AChE) inhibition. These targets are of significant interest in the development of therapeutics for neurodegenerative diseases and psychiatric disorders.[1][][3]

These application notes provide detailed protocols for the in vitro evaluation of this compound against two key enzymatic targets: Monoamine Oxidase A and B (MAO-A and MAO-B) and Acetylcholinesterase (AChE). The provided methodologies are based on established and widely used assays for these enzyme families.

Hypothetical Data Summary

As no public quantitative data for this compound is currently available, the following tables present hypothetical data to illustrate the expected outcomes from the described assays. These tables are for demonstrative purposes only.

Table 1: Hypothetical Monoamine Oxidase (MAO) Inhibition Data for this compound

| Enzyme Isoform | Test Compound | IC₅₀ (µM) [Hypothetical] |

| MAO-A | This compound | 8.5 |

| Clorgyline (Positive Control) | 0.015 | |

| MAO-B | This compound | 25.2 |

| Selegiline (Positive Control) | 0.050 |

Table 2: Hypothetical Acetylcholinesterase (AChE) Inhibition Data for this compound

| Enzyme Source | Test Compound | IC₅₀ (µM) [Hypothetical] |

| Electrophorus electricus | This compound | 15.8 |

| Donepezil (Positive Control) | 0.025 |

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against human recombinant MAO-A and MAO-B. The assay measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation, using a fluorescent probe.[4]

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

This compound

-

Clorgyline (MAO-A selective inhibitor)

-

Selegiline (MAO-B selective inhibitor)

-

p-Tyramine (MAO substrate)

-

Horseradish Peroxidase (HRP)

-

10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red)

-

Sodium phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

-

Assay Reaction Mixture: In each well of a 96-well plate, add the following in order:

-

Sodium phosphate buffer

-

Test compound (this compound) or positive control (Clorgyline for MAO-A, Selegiline for MAO-B) at various concentrations.

-

MAO-A or MAO-B enzyme solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add a solution containing p-tyramine, HRP, and Amplex Red to each well to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Record measurements every 5 minutes for 30 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for MAO Inhibition Assay

Caption: Workflow for the in vitro MAO inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines the determination of AChE inhibitory activity of this compound using a colorimetric method based on the Ellman's reaction.[5][6] The assay measures the hydrolysis of acetylthiocholine by AChE, where the product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

-

Acetylcholinesterase from Electrophorus electricus

-

This compound

-

Donepezil (positive control)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

96-well clear microplates

-

Microplate reader

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer.

-

Assay Reaction Mixture: In each well of a 96-well plate, add the following:

-

Tris-HCl buffer

-

Test compound (this compound) or positive control (Donepezil) at various concentrations.

-

DTNB solution.

-

-

Enzyme Addition: Add the AChE enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add the substrate, ATCI solution, to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Data Analysis: Determine the rate of reaction for each concentration. Calculate the percent inhibition compared to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Workflow for AChE Inhibition Assay

Caption: Workflow for the in vitro AChE inhibition assay.

Signaling Pathways

Monoamine Oxidase (MAO) Signaling Pathway

MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can have therapeutic effects in depression and neurodegenerative diseases.

Caption: MAO signaling pathway and the effect of an inhibitor.

Acetylcholinesterase (AChE) Signaling Pathway

AChE is a key enzyme in the cholinergic nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the synaptic signal. Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.[6]

Caption: AChE signaling pathway and the effect of an inhibitor.

References

Application Notes and Protocols for the Analytical Characterization of 6,7-Dimethylchroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 6,7-Dimethylchroman-4-amine. The protocols detailed below are based on established methodologies for the characterization of chroman and amine-containing compounds.

Structural Elucidation

The primary methods for determining the chemical structure of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for unambiguously determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional but Recommended): To aid in structural confirmation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

The following table summarizes the expected chemical shift ranges for the key protons and carbons in this compound, based on data from similar chroman derivatives.[1][2][3]

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2 | 4.0 - 4.5 (m) | 65 - 70 |

| H-3 | 1.8 - 2.5 (m) | 30 - 40 |

| H-4 (CH-NH₂) | 3.5 - 4.0 (t or dd) | 45 - 55 |

| H-5 | 6.5 - 7.0 (s) | 125 - 130 |

| H-8 | 6.5 - 7.0 (s) | 115 - 120 |

| 6-CH₃ | 2.1 - 2.3 (s) | 18 - 22 |

| 7-CH₃ | 2.1 - 2.3 (s) | 18 - 22 |

| NH₂ | 1.5 - 3.0 (br s) | - |

| C-4a | - | 120 - 125 |

| C-5a | - | 145 - 150 |

| C-6 | - | 130 - 135 |

| C-7 | - | 135 - 140 |

| C-8a | - | 115 - 120 |

Chemical shifts are highly dependent on the solvent and concentration. The multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition:

-

Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the amine group or fragments from the chroman ring. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[4]

-

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 191.27 |

| [M+H]⁺ | Protonated Molecule | 192.28 |

| [M-NH₂]⁺ | Loss of Amino Group | 175.25 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[5]

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment or the pure solvent.

-

Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Average 16-32 scans for a good signal-to-noise ratio.

-

-